Cauloside A is a natural product found in Anemone taipaiensis, Caulophyllum thalictroides, and other organisms with data available.
See also: Caulophyllum robustum Root (part of).
Cauloside A
CAS No.: 17184-21-3
Cat. No.: VC0522794
Molecular Formula: C35H56O8
Molecular Weight: 604.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17184-21-3 |
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Molecular Formula | C35H56O8 |
Molecular Weight | 604.8 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 |
Standard InChI Key | QUBNLZCADIYAFW-RITZIESXSA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Cauloside A belongs to the oleanane-type triterpenoid saponins, featuring a 30-carbon skeleton with multiple hydroxyl and carboxyl functional groups. The compound’s structure includes:
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A hederagenin aglycone (olean-12-en-28-oic acid) with hydroxylation at position C-23.
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An α-L-arabinopyranosyl moiety glycosidically linked to the C-3 hydroxyl group of the aglycone .
Table 1: Key Physicochemical Properties of Cauloside A
Property | Value | Source |
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Molecular formula | ||
Molecular weight | 604.82 g/mol | |
Melting point | 228–230°C | |
Stereochemistry | 13 defined stereocenters | |
Solubility | Soluble in DMSO, methanol, ethanol |
The compound’s stereochemical complexity is evident in its 13 defined stereocenters, which contribute to its diverse biological interactions . Its arabinose sugar moiety enhances solubility in polar solvents, facilitating its isolation and characterization .
Natural Sources and Biosynthesis
Cauloside A is primarily isolated from:
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Caulophyllum thalictroides (blue cohosh): A perennial herb native to North America, traditionally used in herbal medicine .
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Caulophyllum robustum: Found in East Asia, this species is a rich source of triterpenoid saponins .
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Anemone taipaiensis: A less-studied species contributing to the compound’s natural diversity .
Biosynthetically, Cauloside A originates from the cyclization of 2,3-oxidosqualene, forming the oleanane backbone. Subsequent oxidation and glycosylation steps introduce the C-23 hydroxyl and C-3 arabinose groups, respectively .
Pharmacological Activities
Mitochondriotoxic Effects
Cauloside A demonstrates concentration- and time-dependent mitochondriotoxicity, disrupting mitochondrial membrane potential and inducing apoptosis in vitro. This activity is attributed to its ability to interfere with electron transport chain complexes, leading to reactive oxygen species (ROS) accumulation .
Anti-Inflammatory Properties
Saponins from Caulophyllum species inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling pathways. Cauloside A’s hydroxyl groups may enhance its binding affinity to inflammatory mediators .
Analytical Characterization
Modern spectroscopic and chromatographic techniques have been critical in elucidating Cauloside A’s structure:
Table 2: Analytical Data for Cauloside A
Method | Findings | Source |
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H NMR | Peaks at δ 5.28 (H-12 olefinic proton), δ 4.76 (anomeric proton of arabinose) | |
Mass Spectrometry | [M+H] peak at m/z 605.39 | |
HPLC | Purity ≥99.5% (UV detection at 210 nm) |
These methods confirm the compound’s identity and purity, essential for reproducibility in pharmacological studies .
Pharmacokinetics and Metabolism
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Low oral bioavailability due to poor intestinal absorption and hydrolysis by gut microbiota.
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Hepatic metabolism involving cytochrome P450 enzymes, yielding glucuronidated or sulfated metabolites .
Further studies are needed to assess Cauloside A’s absorption, distribution, metabolism, and excretion (ADME) profile.
Applications and Future Perspectives
Research Applications
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Mitochondrial studies: As a tool compound for probing mitochondrial dysfunction in neurodegenerative diseases .
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Drug development: Structural optimization to enhance bioavailability and reduce toxicity .
Challenges and Opportunities
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Synthetic complexity: The compound’s 13 stereocenters pose challenges for total synthesis, necessitating biocatalytic or semi-synthetic approaches.
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Ecological sustainability: Overharvesting of Caulophyllum species underscores the need for biotechnological production (e.g., cell culture, metabolic engineering) .
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